molecular formula C9H7BBrNO2S B14069241 (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid

(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid

Katalognummer: B14069241
Molekulargewicht: 283.94 g/mol
InChI-Schlüssel: GMSIJZKBGSXVFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a thiophene ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

The synthesis of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.

    Thiophene Introduction: The brominated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Boronic Acid Formation:

Analyse Chemischer Reaktionen

(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of various organic compounds .

Vergleich Mit ähnlichen Verbindungen

(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Eigenschaften

Molekularformel

C9H7BBrNO2S

Molekulargewicht

283.94 g/mol

IUPAC-Name

[5-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H7BBrNO2S/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5,13-14H

InChI-Schlüssel

GMSIJZKBGSXVFZ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(S1)C2=NC=CC(=C2)Br)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.